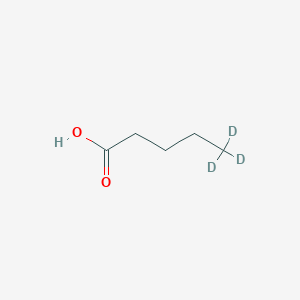
Ethyl-2-Ethoxynicotinat
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of Ethyl 2-ethoxynicotinate is 195.22 . The IUPAC name is ethyl 2-ethoxynicotinate and the InChI key is WJIBAKMAWMCQDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-ethoxynicotinate has a molecular weight of 195.22 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Katalytische Oxidation flüchtiger organischer Verbindungen (VOCs)
Ethyl-2-Ethoxynicotinat kann im katalytischen Oxidationsprozess eingesetzt werden, um die Emissionen von VOCs zu reduzieren. Die Verbindung wurde auf ihre Wirksamkeit bei der Oxidation von Ethylacetat untersucht, einem Lösungsmittel mit vergleichsweise geringer Toxizität . Diese Anwendung ist entscheidend für den Umweltschutz und die Verbesserung der Luftqualität.
Safety and Hazards
Wirkmechanismus
Ethyl 2-ethoxynicotinate is a chemical compound with the molecular formula C10H13NO3
Target of Action
The specific targets of Ethyl 2-ethoxynicotinate are currently unknown. For example, nicotine, a well-known nicotinate derivative, primarily targets nicotinic acetylcholine receptors .
Biochemical Pathways
For instance, nicotine metabolism in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as nicotine, have been extensively studied .
Action Environment
The action, efficacy, and stability of Ethyl 2-ethoxynicotinate may be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity .
Biochemische Analyse
Biochemical Properties
Ethyl 2-ethoxynicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), where Ethyl 2-ethoxynicotinate acts as a precursor in the biosynthesis of NAD+. This interaction is crucial for various metabolic processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, Ethyl 2-ethoxynicotinate can interact with enzymes such as nicotinate phosphoribosyltransferase, which catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide, a key step in NAD+ biosynthesis .
Cellular Effects
Ethyl 2-ethoxynicotinate has several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 2-ethoxynicotinate can enhance the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in regulating cellular stress responses, aging, and metabolism. Furthermore, Ethyl 2-ethoxynicotinate has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 2-ethoxynicotinate involves its interaction with various biomolecules. At the molecular level, Ethyl 2-ethoxynicotinate binds to nicotinate phosphoribosyltransferase, facilitating the conversion of nicotinic acid to nicotinic acid mononucleotide. This binding interaction is essential for the biosynthesis of NAD+, which is a critical cofactor in numerous enzymatic reactions. Additionally, Ethyl 2-ethoxynicotinate can modulate the activity of sirtuins by increasing the availability of NAD+, thereby influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-ethoxynicotinate can change over time. The stability and degradation of Ethyl 2-ethoxynicotinate are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-ethoxynicotinate is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have also indicated that Ethyl 2-ethoxynicotinate can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 2-ethoxynicotinate vary with different dosages in animal models. At low doses, Ethyl 2-ethoxynicotinate has been shown to enhance metabolic processes and improve cellular function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of Ethyl 2-ethoxynicotinate are maximized at moderate doses, while higher doses result in adverse effects. These findings highlight the importance of optimizing the dosage of Ethyl 2-ethoxynicotinate for therapeutic applications .
Metabolic Pathways
Ethyl 2-ethoxynicotinate is involved in several metabolic pathways, primarily related to NAD+ biosynthesis. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are essential for the conversion of nicotinic acid to NAD+. These interactions influence metabolic flux and the levels of metabolites involved in energy production and cellular respiration. Additionally, Ethyl 2-ethoxynicotinate can affect the metabolism of other biomolecules, including amino acids and lipids .
Transport and Distribution
The transport and distribution of Ethyl 2-ethoxynicotinate within cells and tissues are mediated by specific transporters and binding proteins. Ethyl 2-ethoxynicotinate can be transported across cell membranes via facilitated diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of Ethyl 2-ethoxynicotinate within cells can influence its activity and function .
Subcellular Localization
Ethyl 2-ethoxynicotinate exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it plays a role in regulating energy metabolism and gene expression. The subcellular localization of Ethyl 2-ethoxynicotinate is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns are crucial for its role in cellular processes and biochemical reactions .
Eigenschaften
IUPAC Name |
ethyl 2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBAKMAWMCQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489724 | |
| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15441-51-7 | |
| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)



![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)






![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)